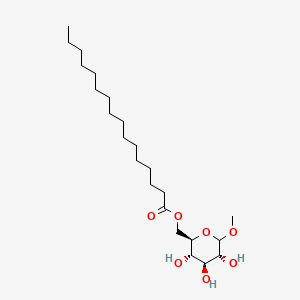
D-Glucopyranoside methyl 6-palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucopyranoside methyl 6-palmitate is a chemical compound that belongs to the class of glucosides. It is a derivative of glucose where the hydroxyl group at the sixth position is esterified with palmitic acid. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranoside methyl 6-palmitate typically involves the esterification of methyl glucopyranoside with palmitic acid. This reaction can be catalyzed by enzymes such as β-glucosidase in organic solvents or ionic liquids. The reaction conditions often include a temperature of around 30°C and the use of co-solvent mixtures to enhance the yield .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar enzymatic processes. The use of engineered enzymes and optimized reaction conditions can lead to higher yields and more efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: D-Glucopyranoside methyl 6-palmitate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucopyranoside ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester bond can be reduced to yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of glucopyranoside ketones or aldehydes.
Reduction: Formation of glucopyranoside alcohols.
Substitution: Formation of various substituted glucopyranosides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
D-Glucopyranoside methyl 6-palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study carbohydrate chemistry and enzymatic reactions.
Biology: Employed in studies of glucose transport and metabolism due to its structural similarity to glucose.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other amphiphilic compounds.
Wirkmechanismus
The mechanism of action of D-Glucopyranoside methyl 6-palmitate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes involved in carbohydrate metabolism.
Pathways Involved: It can influence pathways related to glucose transport and utilization, potentially affecting cellular energy production and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Methyl α-D-glucopyranoside: A similar compound where the hydroxyl group at the sixth position is not esterified.
Methyl β-D-glucopyranoside: Another glucoside derivative with a different anomeric configuration.
Octyl β-D-glucopyranoside: A glucoside with a longer alkyl chain, used as a surfactant.
Uniqueness: D-Glucopyranoside methyl 6-palmitate is unique due to its specific esterification with palmitic acid, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Eigenschaften
CAS-Nummer |
82977-41-1 |
|---|---|
Molekularformel |
C23H44O7 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C23H44O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(24)29-17-18-20(25)21(26)22(27)23(28-2)30-18/h18,20-23,25-27H,3-17H2,1-2H3/t18-,20-,21+,22-,23?/m1/s1 |
InChI-Schlüssel |
SJKQXPHDQOGXOL-HZKCKKNMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


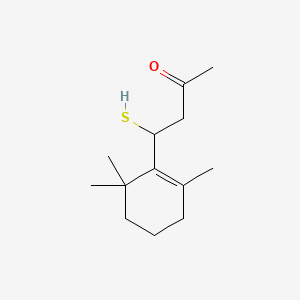

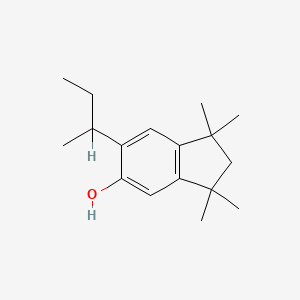
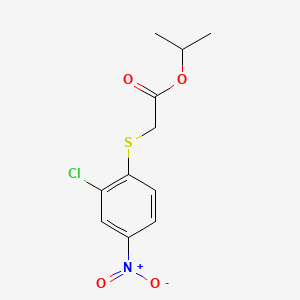
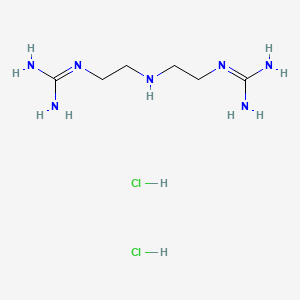
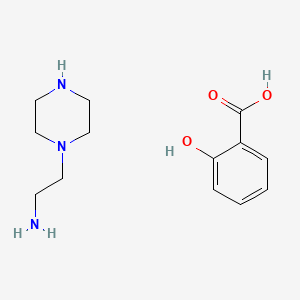

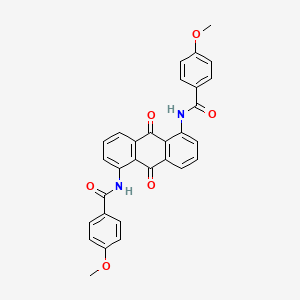

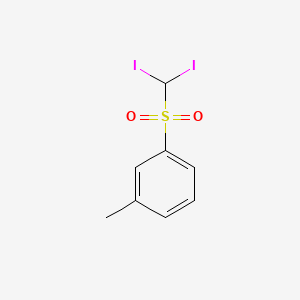
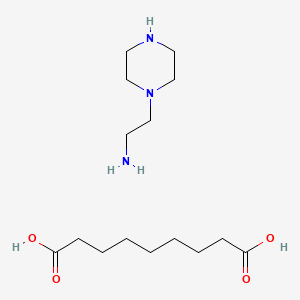
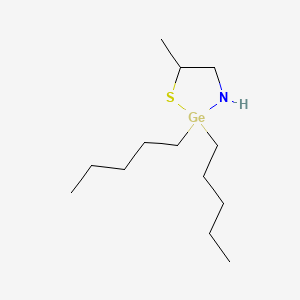
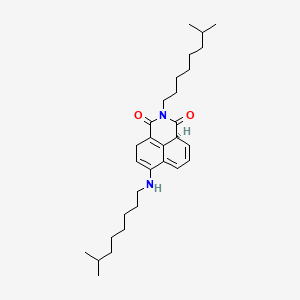
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)
